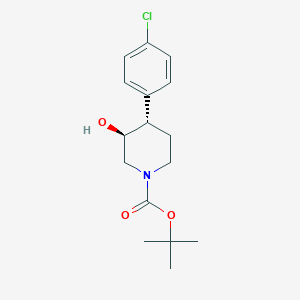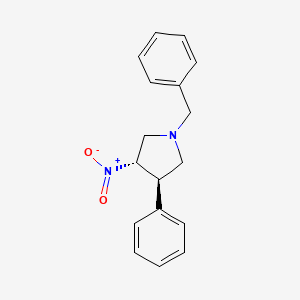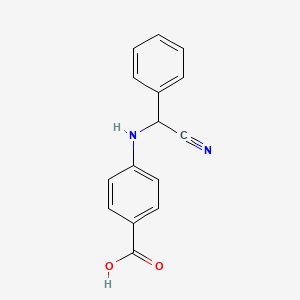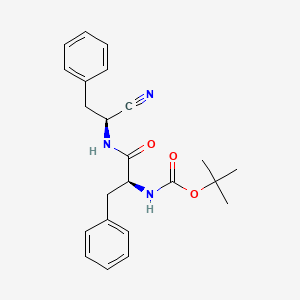![molecular formula C13H21NO B1419743 5-Methyl-2-[(2-methylpentyl)oxy]aniline CAS No. 946773-54-2](/img/structure/B1419743.png)
5-Methyl-2-[(2-methylpentyl)oxy]aniline
Vue d'ensemble
Description
5-Methyl-2-[(2-methylpentyl)oxy]aniline, also known as 5-Me-2-MPA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in a variety of studies, from drug delivery to biochemistry and physiology.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities : A study by Edrees, Farghaly, El‐Hag, & Abdalla (2010) investigated a series of compounds, including those derived from aniline, for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. Some of these compounds exhibited moderate antibacterial and antifungal activities, and a few showed significant cytotoxic activities against human tumor cell lines.
Reactions with Ozone : Research by Tekle-Röttering et al. (2016) explored the reactivity of anilines, including substituted anilines, with ozone. They found that these compounds are readily degraded in ozonation, indicating potential applications in environmental remediation or wastewater treatment.
Organic Synthesis and Chemical Reactions : Candeloro & Bowie (1978) discussed the synthesis of various organic compounds through reactions involving anilines, demonstrating the utility of anilines in creating complex organic structures.
Catalysis in Chemical Reactions : Rao et al. (2014) investigated the use of a complex derived from aniline as a catalyst for Suzuki-Miyaura C-C coupling reactions. This study highlights the role of aniline derivatives in facilitating important chemical transformations.
Fluorescence Sensing : In a study by Song et al. (2019), metal-organic frameworks constructed with aniline derivatives were found to exhibit selective fluorescence quenching response to aniline. This suggests potential applications in sensing and detection technologies.
Synthesis of Medicinal Compounds : Dotsenko et al. (2019) discussed the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using aniline, highlighting its role in pharmaceutical synthesis.
Environmental Applications in Water Treatment : Onuska, Comba, & Harrison (1976) studied the mass spectra of various aniline derivatives, suggesting potential applications in environmental monitoring and water treatment processes.
Propriétés
IUPAC Name |
5-methyl-2-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-11(3)9-15-13-7-6-10(2)8-12(13)14/h6-8,11H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXNXVRQIXBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(2-methylpentyl)oxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



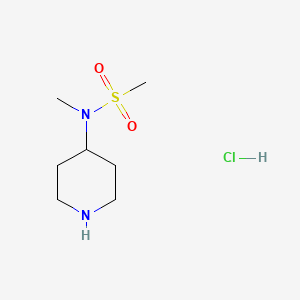
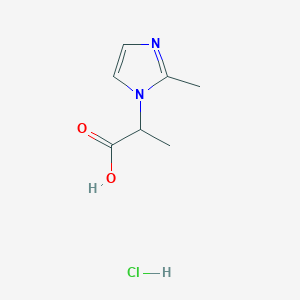
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)
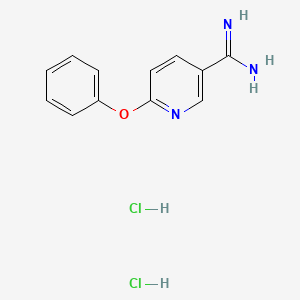
![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)

![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
